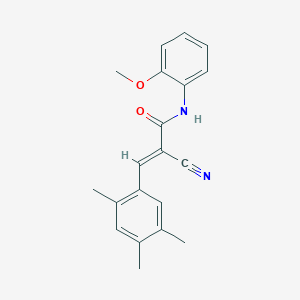
2-(4-chlorophenoxy)-N-(1,3-dioxoisoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-chlorophenoxy)-N-(1,3-dioxoisoindolin-5-yl)acetamide is not directly mentioned in the provided papers. However, similar compounds with related structures have been synthesized and evaluated for various biological activities. For instance, compounds with the 1,3-dioxoisoindolin-2-yl moiety have been reported to possess anticonvulsant properties . Additionally, the chlorophenoxy moiety is present in various synthesized compounds, which have been evaluated for their antibacterial, antifungal, and antiviral activities .
Synthesis Analysis
The synthesis of related compounds involves various organic synthesis methods, including condensation reactions, esterification, and the use of microwave irradiation to facilitate the reactions . For example, the synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides was achieved by condensation of Schiff’s base and chloroacetyl chloride under microwave irradiation . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, hydrazide formation, ring closure, and substitution reactions .
Molecular Structure Analysis
The molecular structures of synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . The crystal structures of some C,N-disubstituted acetamides have been determined, revealing the presence of intermolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to interact with biological targets, such as enzymes and receptors. For instance, some compounds have been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes . Molecular docking studies have been used to predict the binding affinity of compounds to specific biotargets, which correlates with their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the introduction of electronegative substituents like chlorine can affect the vibrational spectroscopic signatures and the rehybridization of the molecule . The presence of specific functional groups, such as the oxadiazole moiety, has been associated with antibacterial activity . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated using in silico methods .
Scientific Research Applications
Antimicrobial Activity
A study by Debnath and Ganguly (2015) synthesized derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide and evaluated them for antimicrobial activities against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anti-inflammatory Agents
Nikalje, Hirani, and Nawle (2015) investigated novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives for their anti-inflammatory activity using both in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
Research by Nath et al. (2021) designed and synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, evaluating them for anticonvulsant activities. The study identified compounds with significant anticonvulsant activity, contributing to the development of new anticonvulsant drugs (Nath et al., 2021).
Antidepressant Effects
Zhen et al. (2015) synthesized 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives and evaluated their anticonvulsive and antidepressant activities. Several compounds demonstrated protective effects against PTZ-induced seizures and potent antidepressant-like activity, indicating their therapeutic potential in mood disorders (Zhen et al., 2015).
Pesticide Potential
Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides. Their study provided new diffraction data, suggesting the application of these compounds in the development of pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-9-1-4-11(5-2-9)23-8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZOOJYTOCVURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1,3-dioxoisoindolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

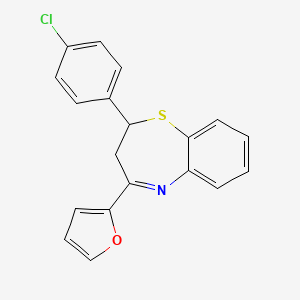
![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)
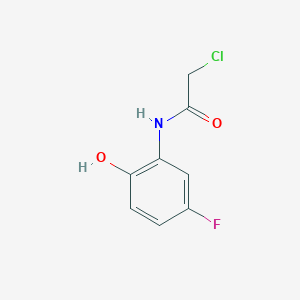
![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)
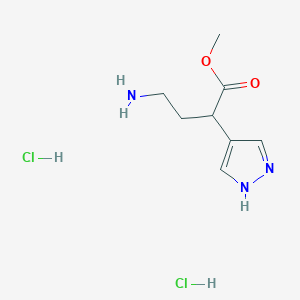
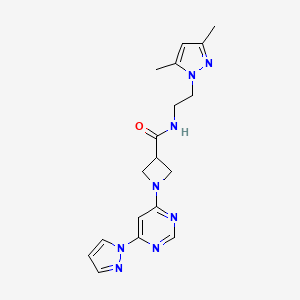
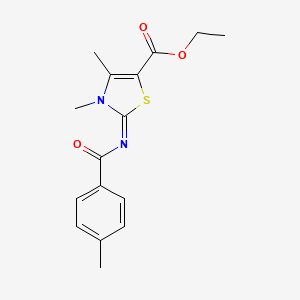
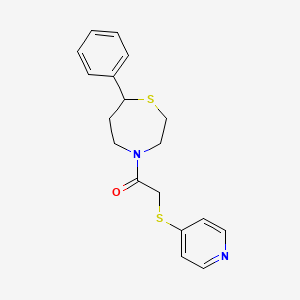
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)
![N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2553391.png)
